molecular formula C16H30N4O5S B14228245 L-Valyl-L-valyl-L-cysteinyl-L-alanine CAS No. 798541-30-7

L-Valyl-L-valyl-L-cysteinyl-L-alanine

Cat. No.: B14228245
CAS No.: 798541-30-7
M. Wt: 390.5 g/mol
InChI Key: TZFYBGYMXZNCPI-BJDJZHNGSA-N
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Description

L-Valyl-L-valyl-L-cysteinyl-L-alanine is a tetrapeptide composed of the amino acids valine, cysteine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.

    Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-valyl-L-cysteinyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for the structural stability of proteins. Additionally, the peptide can interact with enzymes and receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanine: A dipeptide with similar structural features but lacks the cysteine residue.

    L-Valyl-L-valine: Another dipeptide that shares the valine residues but lacks cysteine and alanine.

    γ-L-Glutamyl-L-cysteine: A dipeptide with a γ-bond between glutamic acid and cysteine, involved in the γ-glutamyl cycle.

Uniqueness

L-Valyl-L-valyl-L-cysteinyl-L-alanine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This property makes it particularly useful in studying protein folding and stability.

Properties

CAS No.

798541-30-7

Molecular Formula

C16H30N4O5S

Molecular Weight

390.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C16H30N4O5S/c1-7(2)11(17)14(22)20-12(8(3)4)15(23)19-10(6-26)13(21)18-9(5)16(24)25/h7-12,26H,6,17H2,1-5H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)/t9-,10-,11-,12-/m0/s1

InChI Key

TZFYBGYMXZNCPI-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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